molecular formula C7H12O2 B14728244 Hexanoic acid, 4-methylene- CAS No. 13722-73-1

Hexanoic acid, 4-methylene-

Cat. No.: B14728244
CAS No.: 13722-73-1
M. Wt: 128.17 g/mol
InChI Key: SLXSYFSPLZPELJ-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-methylene- is an organic compound with the molecular formula C7H12O2 It is a derivative of hexanoic acid, characterized by the presence of a methylene group at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 4-methylene- can be synthesized through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and subsequent hydrolysis and decarboxylation steps .

Industrial Production Methods

Industrial production of hexanoic acid, 4-methylene- often involves large-scale synthesis using similar principles as the malonic ester synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4-methylene- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexanoic acid, 4-methylene- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 4-methylene- involves its interaction with specific molecular targets and pathways. The methylene group allows for unique reactivity, enabling the compound to participate in various biochemical processes. Its effects are mediated through interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Hexanoic acid, 4-methylene- can be compared with other similar compounds, such as:

Conclusion

Hexanoic acid, 4-methylene- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

13722-73-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-methylidenehexanoic acid

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h2-5H2,1H3,(H,8,9)

InChI Key

SLXSYFSPLZPELJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCC(=O)O

Origin of Product

United States

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